N'-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE
Overview
Description
N’-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is a synthetic compound that belongs to the class of amides. This compound is derived from tryptamine, a biogenic amine found naturally in plants, animals, and microorganisms. Tryptamine is a metabolite of tryptophan and is known for its role in the central nervous system as a neuromodulator and precursor to various neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the amide group can yield primary or secondary amines.
Scientific Research Applications
N’-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its interaction with molecular targets in the central nervous system. The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways and physiological responses. The specific pathways and targets involved depend on the structural features of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound synthesized by coupling tryptamine with ibuprofen.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Prepared by reacting tryptamine with flurbiprofen.
Uniqueness
N’-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is unique due to its specific structural features, which combine the indole ring of tryptamine with an ethanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-propan-2-yloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-15(20)14(19)16-8-7-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,17H,7-8H2,1-2H3,(H,16,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSRBCHPOEULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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